(4-Chloro-2-butyn-1-yl)benzene
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Overview
Description
(4-Chloro-2-butyn-1-yl)benzene is an organic compound with the molecular formula C10H9Cl. It is characterized by the presence of a benzene ring substituted with a 4-chloro-2-butyn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-butyn-1-yl)benzene typically involves the reaction of benzene with a suitable chloroalkyne precursor under controlled conditions. One common method is the alkylation of benzene with 4-chloro-2-butyn-1-ol, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-butyn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The triple bond in the butynyl group can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Products include alkenes and alkanes with various substituents.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and other oxidized or reduced forms.
Scientific Research Applications
(4-Chloro-2-butyn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-butyn-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of cellular processes .
Comparison with Similar Compounds
- (4-Bromo-2-butyn-1-yl)benzene
- (4-Iodo-2-butyn-1-yl)benzene
- (4-Fluoro-2-butyn-1-yl)benzene
Comparison: (4-Chloro-2-butyn-1-yl)benzene is unique due to the presence of the chlorine atom, which influences its reactivity and interactions compared to its bromo, iodo, and fluoro analogs. The chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .
Properties
IUPAC Name |
4-chlorobut-2-ynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXGOBVOSDRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33598-24-2 |
Source
|
Record name | (4-chlorobut-2-yn-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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